3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol
Overview
Description
3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a 2-isothiazolidinyl ring with a dioxido group, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a propanol derivative with a 2-isothiazolidinone compound in the presence of an oxidizing agent to introduce the dioxido group. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxido group, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol exerts its effects involves interactions with specific molecular targets. The dioxido group can participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s structure allows it to bind to certain proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,1-Dioxido-2-isothiazolidinyl)benzoic Acid
- 3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic Acid
- 3-(1,1-Dioxido-2-isothiazolidinyl)methylbenzenamine
Uniqueness
3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol stands out due to its specific propanol backbone, which imparts unique solubility and reactivity properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific chemical behaviors.
Properties
IUPAC Name |
3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c8-5-1-3-7-4-2-6-11(7,9)10/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMQUNVLFWDUMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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